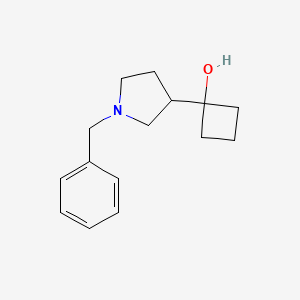
1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol is a synthetic compound that belongs to the class of psychoactive substances known as designer drugs. It is also known by the names of 3-hydroxycyclobut-1-ene-1-carboxylic acid benzylamide, or commonly referred to as O-Desmethyltramadol (ODT). It is a white crystalline powder that is soluble in water and ethanol. In recent years, there has been a growing interest in the synthesis and study of this compound due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Functionalization of Cyclobutane-containing Compounds
Synthetic Approaches to Cyclobutane Derivatives : Research has demonstrated innovative synthetic methodologies for creating cyclobutane derivatives, highlighting their potential in medicinal chemistry and material science. For instance, the synthesis of chiral cyclobutane-containing C3-symmetric peptide dendrimers was achieved through a convergent approach, showcasing the utility of cyclobutane as a core structural motif in complex molecular architectures (Gutiérrez-Abad, Illa, & Ortuño, 2010). Similarly, the metal-free [2+2] cycloaddition combined with a radical 1,4-addition process provided a green and practical route to functionalized cyclobuta[a]naphthalen-4-ols, demonstrating over 50 examples with excellent diastereoselectivity and yields (Liu et al., 2017).
Innovative Cyclobutane Utilizations : The exploration of cyclobutane rings has led to the discovery of unique chemical properties and reactions. For example, the synthesis of air-tolerant 1-amino-1,3-diphosphacyclobutane-2,4-diyls showcased cyclobutane's role in developing compounds with high electron-donating properties and low HOMO-LUMO gaps, relevant for materials science (Ito et al., 2017).
Cyclobutane in Organic Synthesis and Material Science
Cyclobutane in Organic Synthesis : The chemical reactivity of cyclobutane derivatives, such as their participation in cycloaddition reactions, has been a subject of interest. The synthesis of 3-benzyl-1,3-thiazolidines via [2+3]-cycloaddition of sonochemically generated azomethine ylides with thiocarbonyl compounds is a notable example, highlighting cyclobutane's versatility in synthesizing heterocyclic compounds (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Cyclobutane in Material Science : The structural features of cyclobutane, such as its ring strain and unique bonding environment, enable the development of materials with specific properties. The creation of compounds like tris(benzocyclobutadieno)benzene, showcasing cyclobutane's potential in creating bond-fixed structures with applications in organic electronics and photovoltaics, illustrates this potential (Diercks & Vollhardt, 1986).
Propriétés
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15(8-4-9-15)14-7-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDIGJBIGMFBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCN(C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

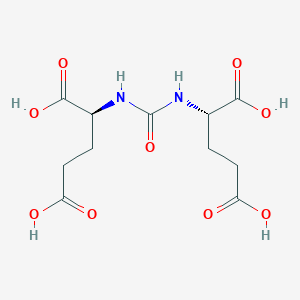
![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)
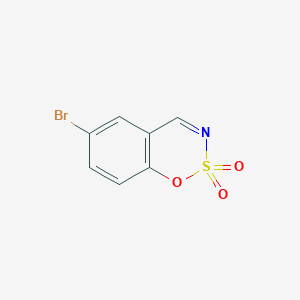
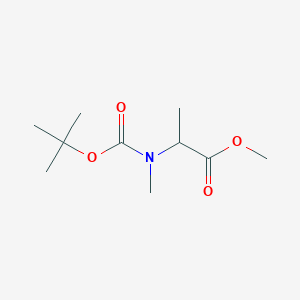
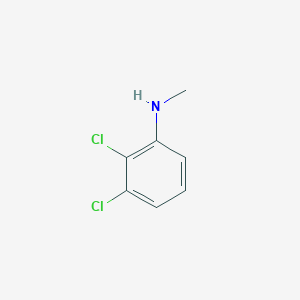
![1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822856.png)
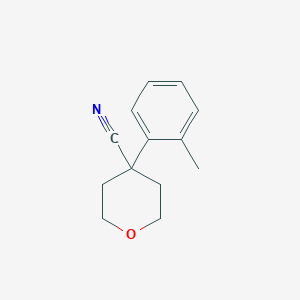
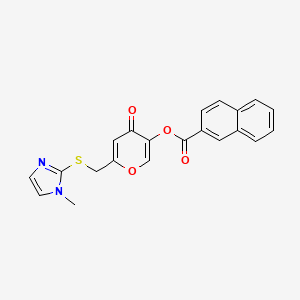
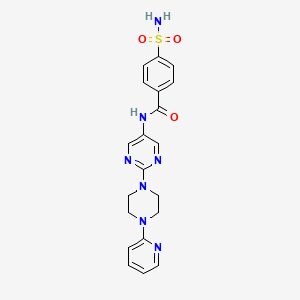
![N-ethyl-N-(m-tolyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2822862.png)
![Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2822864.png)
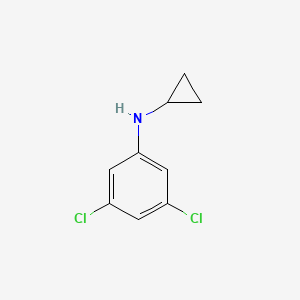
![(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2822868.png)